2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c1-8-2-3-9(6-10(8)15)16-12(17)7-21(18,19)13-5-4-11(14)20-13/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGVRHUPQZRZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 5-chlorothiophene-2-sulfonic acid with thionyl chloride under reflux conditions.
Acylation reaction: The sulfonyl chloride intermediate is then reacted with N-(3-fluoro-4-methylphenyl)acetamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts or strong bases/acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with sulfonamide structures exhibit significant anticancer properties. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells, potentially through the inhibition of specific pathways involved in cell proliferation and survival.
-
Case Studies :
- A study demonstrated that derivatives similar to this compound showed cytotoxicity against colon cancer (HT29), breast cancer (MCF7), and lung cancer cell lines (A549). The IC50 values for these cell lines were reported to be less than 5 µM, indicating potent activity .
- Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models, supporting its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented. This compound has shown promise against various pathogens:
- Mechanism of Action : The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.
- Data Table :
| Activity Type | Target Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.30 | Strong growth inhibition |
| Antimicrobial | Pseudomonas aeruginosa | 0.40 | Moderate activity observed |
This table illustrates the minimum inhibitory concentrations (MICs) against selected pathogens, showcasing the compound's potential in treating bacterial infections.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Distribution : The presence of a fluorinated aromatic ring may enhance tissue penetration.
- Metabolism : Sulfonamides are typically metabolized in the liver; however, specific metabolic pathways for this compound require further investigation.
- Excretion : Renal excretion is expected, necessitating studies on nephrotoxicity.
Mechanism of Action
The mechanism of action for 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Heterocyclic Core : The target compound uses a thiophene ring, whereas analogs in , and 11 employ 1,2,4-triazole rings. Thiophenes are electron-rich and may enhance π-π stacking, while triazoles offer hydrogen-bonding capabilities .
- Sulfonyl vs.
- Substituent Effects : The 3-fluoro-4-methylphenyl group in the target compound introduces both steric bulk (methyl) and electronic modulation (fluoro), contrasting with the chlorophenyl or trifluoromethylphenyl groups in analogs, which may alter target selectivity .
Yield Comparison :
- Triazole-based acetamides (e.g., ) often achieve moderate yields (70–87%), while benzimidazole sulfonyl derivatives () show higher yields (up to 97%) due to optimized reaction conditions .
Physicochemical and Spectroscopic Properties
Table 2: Characterization Data of Selected Compounds
Insights :
- Fluorine and Chlorine Effects: The target compound’s 3-fluoro substituent may reduce metabolic oxidation compared to non-fluorinated analogs .
- Crystallinity : Chlorine and sulfonyl groups (e.g., in and ) enhance crystallinity, aiding in X-ray characterization .
Biological Activity
2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide, identified by the CAS number 1021046-80-9, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₁ClFNO₃S₂
- Molecular Weight : 347.8 g/mol
- Structure : The compound features a chlorothiophene moiety linked to a sulfonamide group and a fluoro-substituted phenyl acetamide.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biological pathways. The sulfonamide group is known for its role in antibacterial activity, while the chlorothiophene component may contribute to its interaction with biological targets.
Anti-inflammatory Effects
Sulfonamides are often studied for their anti-inflammatory properties. In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines, which may be relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar moieties have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .
Case Studies
-
In Vitro Study on Bacterial Inhibition
- A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL for certain derivatives, suggesting that this compound may exhibit comparable efficacy .
- Anti-inflammatory Mechanism Exploration
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic pathways for synthesizing 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-fluoro-4-methylphenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions:
- Step 1: Construction of the heterocyclic core (e.g., pyrimidoindole or thienopyrimidine frameworks) using coupling reagents or cyclization reactions .
- Step 2: Introduction of substituents (e.g., sulfonyl or acetamide groups) via nucleophilic substitution or condensation .
- Step 3: Purification using column chromatography or recrystallization .
Critical Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–100°C (for cyclization) | Higher temps accelerate kinetics but may degrade sensitive groups |
| Solvent | Toluene, DMF, or ethanol | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | Triethylamine or K₂CO₃ | Bases facilitate deprotonation in substitution reactions |
Q. Which structural features of this compound contribute to its reactivity and biological activity?
Key structural elements include:
- Sulfonyl Group (SO₂): Enhances electrophilicity and potential for hydrogen bonding with biological targets .
- Chlorothiophene Ring: Imparts electron-withdrawing effects, stabilizing transition states in reactions .
- Fluoro-Methylphenyl Group: Increases lipophilicity, improving membrane permeability .
Structure-Activity Relationship (SAR):
Modifications to the acetamide moiety (e.g., replacing fluorine with other halogens) alter binding affinity to enzymes like kinases or cytochrome P450 .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assigns proton environments and carbon backbone (e.g., sulfonyl protons at δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 413.8) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability?
- Design of Experiments (DoE): Use factorial designs to evaluate interactions between temperature, solvent, and catalyst concentration .
- Flow Chemistry: Continuous-flow systems reduce side reactions and improve reproducibility for scale-up .
- In Situ Monitoring: TLC or FTIR tracks intermediate formation, enabling real-time adjustments .
Q. How should researchers address contradictions in reported biological activity data?
- Source Analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Dose-Response Validation: Repeat assays with standardized concentrations and controls to rule out false positives .
- Target Profiling: Use proteomics or CRISPR screens to identify off-target interactions that may explain divergent results .
Q. What computational methods predict the compound’s binding modes and pharmacokinetics?
- Molecular Docking (AutoDock/Vina): Models interactions with targets like COX-2 or EGFR kinase, guided by the sulfonyl group’s electrostatic potential .
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
- ADMET Prediction (SwissADME): Forecasts logP (∼3.2) and CYP inhibition risks using QSAR models .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies?
-
Functional Group Replacement: Substitute the 3-fluoro-4-methylphenyl group with pyridyl or nitrophenyl moieties to probe electronic effects .
-
Bioisosteres: Replace the sulfonyl group with phosphonate or carbonyl to evaluate steric and electronic impacts .
-
Synthetic Routes:
Derivative Type Reaction Protocol Expected Impact Sulfonamide analogs Amidation with R-NH₂ Enhanced solubility Halogenated analogs Pd-catalyzed cross-coupling Altered metabolic stability
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition onset ∼200°C) .
- Plasma Stability Assays: Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
